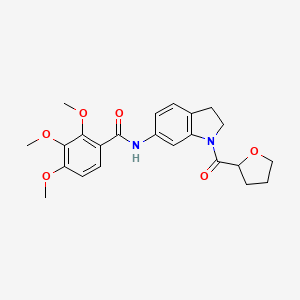

2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h6-9,13,19H,4-5,10-12H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLLMFPFXNUZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of trimethoxybenzoic acid with various amines under standard amide coupling conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale amide coupling reactions, possibly using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indoline ring can be oxidized to form indole derivatives.

Reduction: : Reduction of the carbonyl group in the tetrahydrofuran ring can lead to the formation of tetrahydrofuran-2-ylmethanol.

Substitution: : The trimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed

Oxidation: : Indole derivatives, which can have various biological activities.

Reduction: : Tetrahydrofuran-2-ylmethanol, which can be used as an intermediate in further chemical syntheses.

Substitution: : Nitro or halogenated derivatives of the trimethoxyphenyl group, which can be used in pharmaceuticals or material science.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: : As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: : Studying its biological activity, such as potential anti-cancer properties due to its ability to inhibit tubulin.

Medicine: : Investigating its use as a therapeutic agent, possibly in the treatment of certain diseases.

Industry: : Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group may interact with various receptors or enzymes, leading to biological responses. The indoline moiety can bind to tubulin, inhibiting its polymerization and affecting cell division, which is why it has potential anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: The 2,3,4-trimethoxy groups in the target compound may enhance electron-donating properties and solubility compared to simpler methoxy-substituted analogs like B1 . However, excessive methoxy groups could reduce metabolic stability due to steric hindrance or susceptibility to demethylation.

Synthetic Complexity: The synthesis of the target compound likely requires multi-step protocols, similar to compound 155, which involves purine and quinazolinone coupling . In contrast, B1 is synthesized via a straightforward acylation reaction with moderate yield (56.77%) .

The THF-carbonyl group in the target compound may confer similar advantages in interacting with polar binding pockets.

Q & A

Q. What are the key synthetic strategies for preparing 2,3,4-trimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide?

The synthesis involves multi-step reactions:

- Step 1 : Functionalization of the indoline core with tetrahydrofuran-2-carbonyl via Pd-catalyzed coupling or amidation reactions (e.g., using HATU/DMAP as catalysts) .

- Step 2 : Coupling of the 2,3,4-trimethoxybenzamide moiety using activated esters (e.g., benzotriazole intermediates) under anhydrous conditions. Solvent selection (THF or DMF) and temperature control (60–80°C) are critical for yield optimization .

- Step 3 : Final purification via silica gel chromatography or recrystallization (methanol/water systems) to achieve >95% purity.

Q. How is the compound characterized post-synthesis?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of methoxy groups and indoline-tetrahydrofuran connectivity. For example, aromatic protons in the trimethoxybenzamide group appear as singlets at δ 6.7–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~463.5 g/mol).

- Melting Point : Consistency in melting range (e.g., 118–120°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve crystallographic data inconsistencies during structural validation?

- Software Tools : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. For example, SHELXL can handle high-resolution data to resolve electron density ambiguities caused by methoxy group rotation .

- Validation Metrics : Cross-check R-factors (<5%) and residual density maps to confirm absence of twinning or disorder .

- Comparative Analysis : Compare experimental data with DFT-optimized structures to identify conformational outliers.

Q. What methodologies assess target engagement in cellular models?

- Thermal Shift Assays : Monitor protein stability changes (ΔTm) upon compound binding using differential scanning fluorimetry .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) of the benzamide core to track subcellular localization in cancer cell lines .

- Kinetic Studies : SPR or ITC quantifies binding affinity (KD) to receptors like TRPM8, which shares structural homology with indoline-containing antagonists .

Q. How can reaction yields be optimized when contradictory solvent/catalyst data exist?

- DoE (Design of Experiments) : Systematically vary solvents (THF vs. DMF), catalysts (Pd(OAc)₂ vs. CuI), and temperatures to identify Pareto-optimal conditions. For example, DMF increases amidation efficiency but may degrade tetrahydrofuran carbonyl groups at >80°C .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assay platforms?

- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2 IC₅₀) with cell-based viability assays (MTT) to rule out off-target effects .

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed products (e.g., free indoline) that may confound activity readings .

- Positive Controls : Benchmark against structurally analogous compounds (e.g., 2,4-dimethoxybenzamide derivatives) to validate assay reliability .

Structural and Computational Insights

Q. What computational strategies predict binding modes of this compound?

- Docking Simulations : Use AutoDock Vina with TRPM8 receptor structures (PDB: 6NR7). The tetrahydrofuran carbonyl group shows hydrogen bonding with Asn-799 .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

- QSAR Models : Corolate methoxy substitution patterns (2,3,4 vs. 3,4,5) with anti-inflammatory activity using partial least squares regression .

Methodological Tables

Q. Table 1. Solvent Optimization for Amidation Step

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | HATU | 60 | 62 | 92 |

| DMF | EDC/HOBt | 80 | 78 | 88 |

| DCM | DCC | 40 | 45 | 95 |

Q. Table 2. Comparative Biological Activity

| Assay Type | Target | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| TRPM8 Inhibition | Cold receptor | 0.12 | WS-12 (IC₅₀: 0.08) |

| COX-2 Inhibition | Inflammation | 1.8 | Celecoxib (IC₅₀: 0.05) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.